Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI)
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Overview
Description
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, features a unique structure that combines a carbamate group with a benzisothiazole moiety, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester typically involves the reaction of butyl carbamate with a suitable benzisothiazole derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzisothiazole moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of active site residues, while the benzisothiazole moiety may interact with biological receptors or proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different chemical properties.
Benzisothiazole derivatives: Compounds with similar benzisothiazole moieties but different functional groups.
Other carbamate esters: Compounds with varying alkyl or aryl groups attached to the carbamate moiety.
Uniqueness
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester is unique due to its combination of a carbamate group with a benzisothiazole moiety, which may impart distinct chemical reactivity and biological activity compared to other carbamates or benzisothiazole derivatives.
Properties
CAS No. |
199173-01-8 |
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Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(3-oxo-1,2-benzothiazol-2-yl)propan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-9-16-15(19)20-11(2)10-17-14(18)12-7-5-6-8-13(12)21-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,19) |
InChI Key |
GVFRLZDQZIYINJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC(C)CN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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